

Application Notes and Protocols for the Analytical Profiling of Citalopram Oxalate Impurities

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Compound of Interest		
Compound Name:	Citalopram oxalate	
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These application notes provide detailed methodologies for the identification and quantification of impurities in **Citalopram oxalate**, a widely used antidepressant medication. The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and stability testing of Citalopram.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of Citalopram and its related impurities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate Citalopram from its potential degradation products and process-related impurities.

- a. Chromatographic Conditions:
- Column: Inertsil ODS-3V (250 x 4.6 mm, 5 μm particle size) or equivalent C8/C18 column.[1]
 [2]



 Mobile Phase: A gradient mixture of 0.3% diethylamine (pH adjusted to 4.70) and a methanol/acetonitrile (55:45 v/v) solution.[1] Alternatively, an isocratic mobile phase of acetonitrile and ammonium acetate buffer (pH 4.5) can be used.[2]

Flow Rate: 1.0 mL/min.[3][4][5][6]

Detection: UV detection at 225 nm or 238 nm.[1][7]

Column Temperature: 25°C.[4][5][6]

Injection Volume: 10-20 μL.

b. Sample Preparation:

- Prepare a stock solution of Citalopram oxalate in a suitable solvent such as methanol or the mobile phase.
- For impurity analysis, a concentration of approximately 1 mg/mL is often used.
- Filter the sample solution through a 0.45 μm syringe filter before injection.
- c. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies are performed. Citalopram is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60-80°C), and photolytic stress (e.g., exposure to UV light).[1][2][3][8] The degradation products are then analyzed using the developed HPLC method to ensure they are well-separated from the main Citalopram peak and from each other.

Quantitative Data Summary: HPLC Method Validation



Parameter	Typical Value	Reference(s)
Linearity Range	5-500 μg/mL	[2]
Correlation Coefficient (r²)	> 0.999	[3]
Limit of Detection (LOD)	0.416 - 1 μg/mL	[2][3]
Limit of Quantification (LOQ)	1.324 - 5 μg/mL	[2][3]
Accuracy (Recovery)	88-101.72%	[2][9]
Precision (%RSD)	< 2%	[2][3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of Citalopram and its impurities, especially in complex matrices.

Experimental Protocol: UPLC-MS/MS Method

a. UPLC Conditions:

- Column: A sub-2 μm particle size column, such as a Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 μm).[10]
- Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% acetic acid).[10]
- Flow Rate: 0.4 mL/min.[10]
- Column Temperature: 40°C.[10]
- Injection Volume: 5 μL.[10]

b. MS/MS Conditions:

Ion Source: Electrospray Ionization (ESI) in positive ion mode.[10]



• Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.[10]

• Capillary Voltage: 0.5 kV.[10]

Desolvation Gas Temperature: 400°C.[10]

Desolvation Gas Flow: 1100 L/h.[10]

Quantitative Data Summary: UPLC-MS/MS Method

Validation

Parameter	Typical Value	Reference(s)
Linearity Range	Drug-dependent, typically in the ng/mL to μg/mL range	[10]
Correlation Coefficient (r²)	> 0.990	[10]
Precision (%RSD)	< 15%	[10]
Accuracy	90-110%	[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of volatile impurities or for the analysis of Citalopram and its metabolites after derivatization.

Experimental Protocol: GC-MS Method

a. GC Conditions:

- Column: A capillary column suitable for amine analysis (e.g., a derivative of a 5% phenyl-methylpolysiloxane phase).
- · Carrier Gas: Helium.
- · Injection Mode: Splitless.
- Temperature Program: An optimized temperature gradient is required to separate the analytes of interest.



b. MS Conditions:

- Ion Source: Electron Ionization (EI).
- Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[11]
- c. Sample Preparation:
- Solid-phase extraction (SPE) can be used to extract and concentrate the analytes from the sample matrix.[11]
- Derivatization may be necessary to improve the volatility and chromatographic behavior of Citalopram and its impurities.

Quantitative Data Summary: GC-MS Method Validation

Parameter	Typical Value	Reference(s)
Limit of Detection (LOD)	0.7 ng/L (for Citalopram in urine)	[11]

Known Impurities of Citalopram

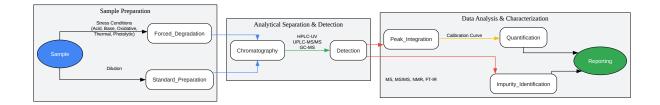
Several process-related impurities and degradation products of Citalopram have been identified and characterized. These include:

- Citalopram N-oxide
- Desmethylcitalopram
- Didemethylcitalopram
- Citalopram propionic acid
- Citalopram carboxamide[2]
- 3-hydroxycitalopram N-oxide[2]
- R-citalopram (the R-enantiomer of escitalopram)[12]





Visualizations Experimental Workflow for Impurity Profiling

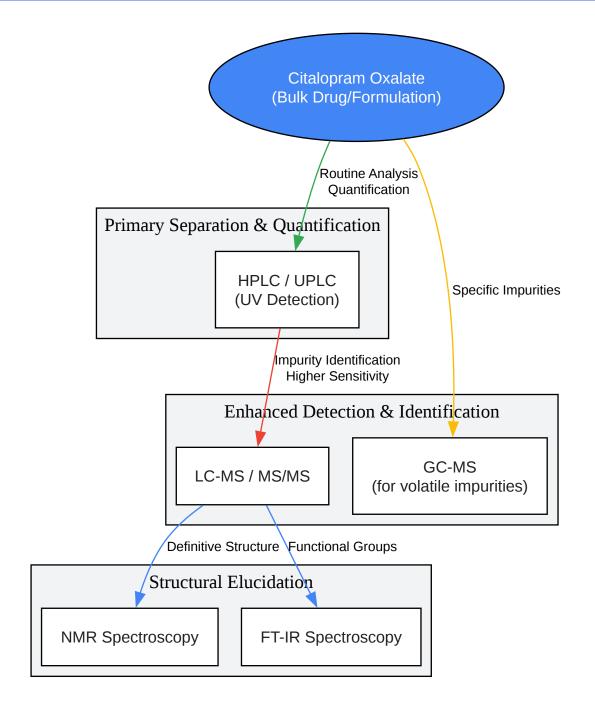


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Caption: A generalized workflow for the impurity profiling of Citalopram oxalate.

Logical Relationship of Analytical Techniques





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Caption: Interrelationship of analytical techniques for Citalopram impurity analysis.

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